molecular formula C10H14O3 B13611072 (s)-2-Ethoxy-4-(1-hydroxyethyl)phenol

(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol

Cat. No.: B13611072
M. Wt: 182.22 g/mol
InChI Key: WXCBAMBCSRMDOH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol is a member of the class of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is specifically substituted by an ethoxy group (-OCH2CH3) at position 2 and a hydroxyethyl group (-CH(OH)CH3) at position 4 on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Ethoxy-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves the hydroxylation of benzene derivatives. This process can be carried out using various oxidizing agents and catalysts to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2), bromine (HBr), and various catalysts. The reaction conditions typically involve mild temperatures and environmentally friendly solvents to ensure high efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols.

Scientific Research Applications

(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (s)-2-Ethoxy-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-hydroxyethyl)phenol
  • 4-Hydroxy-alpha-methylbenzyl alcohol
  • 4-Hydroxy-alpha-methyl-benzenemethanol

Uniqueness

(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-ethoxy-4-[(1S)-1-hydroxyethyl]phenol

InChI

InChI=1S/C10H14O3/c1-3-13-10-6-8(7(2)11)4-5-9(10)12/h4-7,11-12H,3H2,1-2H3/t7-/m0/s1

InChI Key

WXCBAMBCSRMDOH-ZETCQYMHSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@H](C)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.